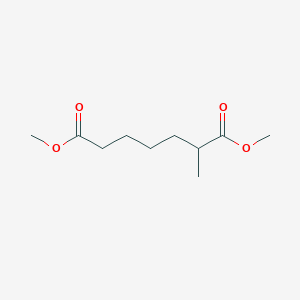

Dimethyl 2-methylheptanedioate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biomedical Research Applications

- Dimethyl Sulfoxide (DMSO), a related compound to Dimethyl 2-Methylheptanedioate, has been used extensively in biomedical research. It's known for its role in cryopreservation and in vitro assays. A study by Verheijen et al. (2019) highlighted DMSO's significant biological effects, including alterations in transcriptome, proteome, and DNA methylation profiles in 3D cardiac and hepatic microtissues. This study points towards DMSO's potential impact on embryonic development and its importance in biomedical fields (Verheijen et al., 2019).

Neurological Research

- Another study explored DMSO's effects on neuronal health. Lu and Mattson (2001) found that DMSO can suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, thereby protecting against excitotoxic death. This finding is crucial for understanding DMSO's impact on glutamatergic neurotransmission and its potential therapeutic uses in neurodegenerative conditions (Lu & Mattson, 2001).

Chemical Synthesis and Polymerization

- In chemical synthesis, compounds like Dimethyl 2-Methylheptanedioate are used as intermediates. For example, Kubyshkin et al. (2007) synthesized a non-chiral, rigid analogue of 2-aminoadipic acid, important in medical chemistry, using dimethyl compounds as a starting point (Kubyshkin et al., 2007).

- Casorati, Martina, and Guaita (1977) studied the free radical polymerization of dimethyl 2,6-dimethyleneheptanedioate, revealing its utility in producing polymers without residual unsaturated groups, critical for material science applications (Casorati et al., 1977).

Catalysis and Organic Reactions

- Nagashima et al. (2006) investigated the conversion of dimethyl hexanedioate into cyclopentanone over CeO2, demonstrating the role of dimethyl compounds in facilitating important organic reactions (Nagashima et al., 2006).

- Tundo and Selva (

Pharmacology and Drug Design

- Matsuoka et al. (2011) achieved selective tail-to-tail dimerization of methyl methacrylate using an N-heterocyclic carbene catalyst. This process, involving dimethyl compounds, showcases the potential of these chemicals in creating specific molecular structures for drug development and organic synthesis (Matsuoka et al., 2011).

Electrochemistry and Battery Research

- Feng et al. (2008) examined the use of Dimethyl methyl phosphonate (DMMP), a compound similar to Dimethyl 2-Methylheptanedioate, as a non-flammable solvent for lithium batteries. Their research demonstrated DMMP's ability to form non-flammable and Li+-conducting electrolytes, suggesting its application in developing safer and high-performance lithium batteries (Feng et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 2-methylheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-8(10(12)14-3)6-4-5-7-9(11)13-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHPIDSTNJTCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339957 | |

| Record name | Dimethyl 2-methylheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33658-48-9 | |

| Record name | Dimethyl 2-methylheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

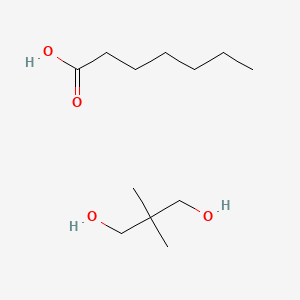

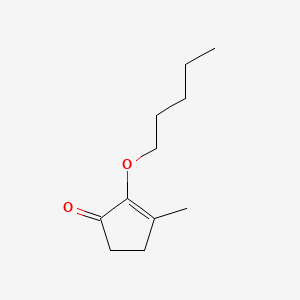

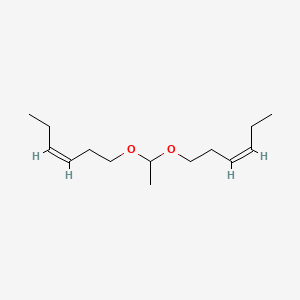

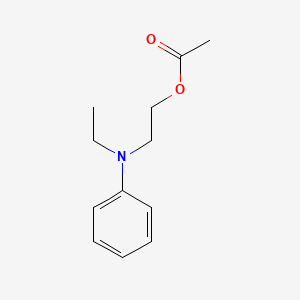

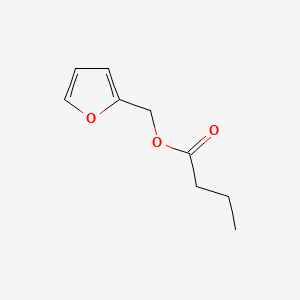

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)